Gal|A(1-3)GalNAc-|A-pNP
Overview
Description
Gal|A(1-3)GalNAc-|A-pNP is a useful research compound. Its molecular formula is C20H28N2O13 and its molecular weight is 504.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
O-Linked Oligosaccharide Biosynthesis : Aryl-N-acetyl-alpha-galactosaminides like Gal|A(1-3)GalNAc-|A-pNP serve as acceptor substrates for specific galactosyltransferases. They have been used to study O-linked oligosaccharide biosynthesis in cultured cells, which is crucial for understanding cellular patterns of O-glycosylation (Zhuang et al., 1991).
Analysis of Glycoproteins : In the context of mucus glycoproteins (mucins), GalNAc-pNP has been employed to analyze the biosynthesis mechanisms and elongation patterns of O-glycan chains in a human colon adenocarcinoma cell line (Matsuki et al., 2001).
Synthesis of O-Linked Glycopeptides : Galβ-(1→3)-GalNAc-linked hexapeptides have been synthesized using a transglycosylation method with Galβ-(1→3)-Gal-NAcβ-pNP. This demonstrates the utility of such compounds in the efficient synthesis of O-linked glycopeptides, which are relevant in numerous biological and medical research applications (Ajisaka et al., 2001).
Study of Glycosylation Enzymes : this compound has been utilized in studies focusing on specific glycosylation enzymes, such as UDP-GlcNAc:Gal beta 1-3GalNAc-R beta 1,6-N-acetylglucosaminyltransferase. These studies are crucial for understanding the biosynthesis pathways of various oligosaccharides and their biological functions (Datti et al., 1992).
Preparation of Neoglycoproteins : The compound has also been used in the chemoenzymatic synthesis of oligosaccharides for creating neoglycoproteins, which have applications in the study of glycan-mediated biological processes and potential therapeutic uses (Gonzalez Lio et al., 1999).
Dynamic O-Glycosylation of Proteins : In research on the dynamic modification of proteins by O-linked N-acetylglucosamine, GalNAc-pNP has been used to study the enzymes involved in these processes. This research is pivotal for understanding the molecular mechanisms of diseases like diabetes and cancer (Gao et al., 2001).
Properties
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O13/c1-8(25)21-13-18(35-20-17(29)16(28)14(26)11(6-23)34-20)15(27)12(7-24)33-19(13)32-10-4-2-9(3-5-10)22(30)31/h2-5,11-20,23-24,26-29H,6-7H2,1H3,(H,21,25)/t11-,12-,13-,14+,15+,16+,17-,18-,19-,20+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INMOOBMAIAWVBW-OHKLXAGTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)OC3C(C(C(C(O3)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.